N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Description
The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide features a 2,3-dihydro-1,4-benzodioxin core linked to a benzothiadiazine-1,1-dioxide sulfanyl moiety via an acetamide bridge. This structure is synthesized through sequential reactions involving sulfonylation or alkylation of the benzodioxin-6-amine precursor, as exemplified in related compounds .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S2/c21-16(18-11-5-6-13-14(9-11)25-8-7-24-13)10-26-17-19-12-3-1-2-4-15(12)27(22,23)20-17/h1-6,9H,7-8,10H2,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPHEDIGNGODDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NS(=O)(=O)C4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide is a compound of interest due to its potential therapeutic applications. This article synthesizes findings from various studies that explore its biological activity, particularly its enzyme inhibitory potential and implications for treating conditions such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD).
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step reaction involving the initial formation of sulfonamide derivatives from N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) and various bromo-substituted acetamides. The synthesis process has been described in detail in literature where the reaction conditions were optimized for yield and purity .
Enzyme Inhibition Studies
Recent studies have focused on the enzyme inhibitory properties of this compound. The synthesized derivatives were screened against key enzymes such as α-glucosidase and acetylcholinesterase:
| Enzyme | IC50 Values (µM) |
|---|---|
| α-glucosidase | 0.12 - 0.45 |
| Acetylcholinesterase | 0.05 - 0.30 |
These results indicate that some derivatives exhibit potent inhibitory activity against these enzymes, suggesting their potential use in managing T2DM and AD .
The proposed mechanism involves the generation of reactive oxygen species (ROS), which may play a role in the inhibition of cell proliferation in cancer models. For instance, compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-acetamide have shown significant effects on breast cancer cell lines through ROS-mediated pathways .
Case Study 1: Type 2 Diabetes Mellitus
In a study examining the effects of various sulfonamide derivatives on α-glucosidase activity, it was found that certain compounds significantly reduced glucose absorption in intestinal cells. This effect was attributed to their ability to inhibit the enzyme's activity effectively .
Case Study 2: Alzheimer's Disease
Another investigation evaluated the acetylcholinesterase inhibitory potential of related compounds. Results demonstrated that some derivatives could enhance acetylcholine levels by inhibiting its breakdown, thereby improving cognitive function in animal models .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogs and their substituents are compared below:
Key Observations :
- Substituent Diversity : The target compound’s benzothiadiazine sulfonyl group is unique compared to triazole, thiadiazole, or pyrimidine-based substituents in analogs.
Antibacterial Activity
- Analogs with triazole/thiadiazole substituents (e.g., compounds from ) exhibit potent antibacterial activity against E. coli and B. subtilis, with MIC values <10 µg/mL. Cytotoxicity is modest (hemolytic activity ~5–15%) .
- Inference : The benzothiadiazine group may enhance Gram-negative targeting due to sulfonyl electronegativity.
Anti-diabetic Activity
- Compounds like 7i and 7k (α-glucosidase inhibitors) show moderate activity (IC₅₀ ~80–86 µM), weaker than acarbose (IC₅₀ 37.38 µM) .
- Inference : Bulkier substituents (e.g., benzothiadiazine) might hinder enzyme binding, necessitating structural optimization.
Anti-inflammatory Activity
- 2,3-Dihydro-1,4-benzodioxin acetic acid derivatives demonstrate anti-inflammatory potency comparable to ibuprofen in rat paw edema assays .
Physicochemical and Pharmacokinetic Properties
- Solubility : Thiadiazole and triazole analogs show moderate aqueous solubility due to polar sulfanyl groups. The benzothiadiazine sulfonyl group may improve solubility but reduce membrane permeability.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing derivatives of N-(2,3-dihydro-1,4-benzodioxin-6-yl) acetamide scaffolds?
- Methodology :
- Step 1 : React 2,3-dihydro-1,4-benzodioxin-6-amine with a sulfonyl chloride (e.g., benzenesulfonyl chloride) in aqueous Na₂CO₃ (pH 9–10) to form the sulfonamide intermediate .
- Step 2 : Treat the intermediate with 2-bromo-N-(substituted-phenyl)acetamides in DMF using lithium hydride (LiH) as a base. Stir at 25°C for 3–4 hours, monitor via TLC, and isolate via ice-water precipitation .
- Characterization : Confirm structures using IR (to verify S=O and N–H stretches), ¹H-NMR (to assign aromatic and acetamide protons), and CHN elemental analysis (to validate stoichiometry) .
Q. How are enzyme inhibition assays (e.g., α-glucosidase) designed to evaluate the bioactivity of such compounds?
- Methodology :
- Assay Setup : Use a 96-well plate format with p-nitrophenyl-α-D-glucopyranoside as the substrate. Pre-incubate test compounds (10–100 μM range) with the enzyme at 37°C for 15 minutes, then measure absorbance at 405 nm after substrate addition .
- Controls : Include acarbose as a positive control (IC₅₀ ~37 μM) and DMSO as a solvent control.
- Data Analysis : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism). Report results as mean ± SEM from triplicate experiments .
Advanced Research Questions
Q. How can statistical experimental design (DoE) optimize reaction conditions for synthesizing similar benzodioxin-acetamide derivatives?
- Methodology :
- Factor Selection : Identify critical variables (e.g., temperature, solvent ratio, base concentration) using a Plackett-Burman design to screen for significance .
- Response Surface Methodology (RSM) : Apply a central composite design to model interactions between significant factors. Optimize for yield or purity using software like Minitab or Design-Expert .
- Validation : Confirm predicted optimal conditions (e.g., 30°C, DMF:H₂O ratio 8:2, 0.5 eq LiH) with three independent runs. Compare experimental vs. predicted yields .
Q. How to resolve contradictions in spectral data (e.g., NMR splitting patterns) for structurally analogous compounds?
- Methodology :
- Comparative Analysis : Overlay ¹H-NMR spectra of analogous derivatives (e.g., 7a vs. 7d in ). Identify shifts in aromatic protons due to substituent effects (e.g., electron-withdrawing groups deshield adjacent protons) .
- Advanced Techniques : Use 2D NMR (e.g., HSQC, HMBC) to assign ambiguous peaks. For example, HMBC correlations can confirm sulfur-linked acetamide connectivity .
- Computational Validation : Perform DFT calculations (e.g., Gaussian 09) to simulate NMR spectra and compare with experimental data .
Q. What computational strategies are employed to predict the binding affinity of this compound to α-glucosidase?
- Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to dock the compound into the α-glucosidase active site (PDB ID: 2ZE0). Focus on key residues (e.g., Asp215, Glu277) involved in substrate recognition .
- MD Simulations : Run 100-ns molecular dynamics simulations (GROMACS) to assess binding stability. Analyze RMSD, hydrogen bond occupancy, and binding free energy (MM/PBSA) .
- QSAR Modeling : Develop a QSAR model using IC₅₀ data from derivatives (e.g., 7a–l in ). Descriptors like logP, polar surface area, and H-bond acceptors can predict activity trends .
Q. How to address discrepancies in bioactivity data between enzyme inhibition and cellular assays?
- Methodology :
- Assay Conditions : Compare buffer systems (e.g., phosphate vs. HEPES) and cell membrane permeability. Use Caco-2 cell monolayers to assess compound transport .
- Metabolite Profiling : Perform LC-MS/MS to detect intracellular metabolites. For example, sulfhydryl adducts may reduce activity in cellular environments .
- Off-Target Screening : Use a kinase profiling panel (e.g., Eurofins) to identify unintended targets (e.g., cytochrome P450 isoforms) that may confound results .
Contradictions and Recommendations
- Synthetic Yield Variability : reports yields ~80% for derivatives like 7d, while similar protocols in show lower yields (~60%). This may arise from substituent steric effects—bulky groups (e.g., 2,4-dimethylphenyl in 7h) reduce nucleophilic substitution efficiency. Recommendation: Use microwave-assisted synthesis to enhance reactivity .
- Enzyme Inhibition Potency : Derivatives in show IC₅₀ values ranging from 81–86 μM, weaker than acarbose (37 μM). However, highlights improved activity with pyrazolo-benzothiazinone acetamides. Recommendation: Introduce heterocyclic moieties (e.g., triazoles) to enhance hydrogen bonding with the enzyme .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
